2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the acetamide backbone: This can be achieved by reacting 2-chlorophenol with chloroacetyl chloride in the presence of a base to form 2-(2-chlorophenoxy)acetyl chloride.
Introduction of the furan and thiophene groups: The furan-2-ylmethyl and 3-methylthiophen-2-ylmethyl groups are introduced through nucleophilic substitution reactions. These groups are typically attached to the acetamide backbone via amide bond formation using appropriate amines and coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while substitution of the chlorine atom can produce various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving its functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-furan-2-ylmethyl-urea: Similar in structure but with a urea backbone.
2-(furan-3-yl)ethanamine hydrochloride: Contains a furan ring but differs in the rest of the structure.
3-(furan-2-yl)propenoic acid: Another furan derivative with different functional groups.
Uniqueness
2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is unique due to its combination of phenoxy, furan, and thiophene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18ClNO3S |
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Molecular Weight |
375.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide |
InChI |
InChI=1S/C19H18ClNO3S/c1-14-8-10-25-18(14)12-21(11-15-5-4-9-23-15)19(22)13-24-17-7-3-2-6-16(17)20/h2-10H,11-13H2,1H3 |
InChI Key |
OXRSCADPZYUFFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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